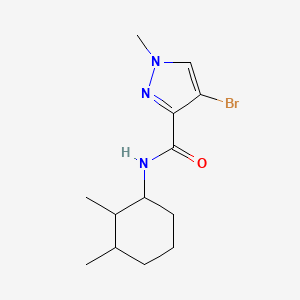![molecular formula C20H11BrFN3O4 B10900673 (2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B10900673.png)
(2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-[5-(2-BROMO-4-NITROPHENYL)-2-FURYL]-2-CYANO-N~1~-(4-FLUOROPHENYL)-2-PROPENAMIDE is a complex organic compound with a unique structure that includes bromine, nitro, cyano, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[5-(2-BROMO-4-NITROPHENYL)-2-FURYL]-2-CYANO-N~1~-(4-FLUOROPHENYL)-2-PROPENAMIDE typically involves multiple steps, starting with the preparation of the core furan ring. The bromination of 2-furyl compounds is a common initial step, followed by nitration to introduce the nitro group. The cyano group is then added through a cyanation reaction, and the final step involves the formation of the propenamide structure through a condensation reaction with 4-fluorophenylamine under specific conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[5-(2-BROMO-4-NITROPHENYL)-2-FURYL]-2-CYANO-N~1~-(4-FLUOROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Conditions typically involve controlled temperatures and pressures to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield a variety of substituted derivatives.
Scientific Research Applications
(E)-3-[5-(2-BROMO-4-NITROPHENYL)-2-FURYL]-2-CYANO-N~1~-(4-FLUOROPHENYL)-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of nitro and cyano groups on biological systems.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-[5-(2-BROMO-4-NITROPHENYL)-2-FURYL]-2-CYANO-N~1~-(4-FLUOROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The nitro and cyano groups are known to interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives with bromine, nitro, cyano, and fluorophenyl groups. Examples include:
- 2-Bromo-5-nitrofuran
- 3-Cyano-4-fluorophenylfuran
- 5-(2-Bromo-4-nitrophenyl)-2-furyl derivatives
Uniqueness
What sets (E)-3-[5-(2-BROMO-4-NITROPHENYL)-2-FURYL]-2-CYANO-N~1~-(4-FLUOROPHENYL)-2-PROPENAMIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C20H11BrFN3O4 |
|---|---|
Molecular Weight |
456.2 g/mol |
IUPAC Name |
(E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C20H11BrFN3O4/c21-18-10-15(25(27)28)5-7-17(18)19-8-6-16(29-19)9-12(11-23)20(26)24-14-3-1-13(22)2-4-14/h1-10H,(H,24,26)/b12-9+ |
InChI Key |
JQDKNOWCMASWAN-FMIVXFBMSA-N |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br)/C#N)F |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]-2-ethoxyphenoxy}acetic acid](/img/structure/B10900606.png)
![methyl {(3E)-2-oxo-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B10900614.png)
![methyl 1-methyl-5-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]-1H-pyrazole-3-carboxylate](/img/structure/B10900615.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[5-{[(4-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10900619.png)
![4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10900620.png)

![N'-{(E)-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}-4-cyano-2-fluorobenzohydrazide](/img/structure/B10900645.png)
![[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl][7-(difluoromethyl)-2,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone](/img/structure/B10900655.png)
![2,2,2-Trifluoroethyl 4-[(naphthalen-1-yloxy)methyl]benzoate](/img/structure/B10900663.png)
![1,1'-Hexane-1,6-diylbis[3-(2-chlorophenyl)urea]](/img/structure/B10900671.png)
![4-chloro-N'-[(E)-(2,3-dichlorophenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B10900677.png)
![[3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B10900679.png)
![1-(2,4-dichlorobenzyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B10900685.png)
![4-{[(E)-{4-methoxy-3-[(3-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10900686.png)
